

12,13-DiHOME: A Lipokine Signaling Molecule in Metabolic Regulation

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Compound of Interest

Compound Name: *threo-12,13-Dihydroxyoctadecanoic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) is a bioactive lipid mediator, or lipokine, that has emerged as a critical signaling molecule in the regulation of energy metabolism. Primarily synthesized and secreted by brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise, 12,13-DiHOME plays a key role in enhancing fatty acid uptake and utilization in metabolic tissues. Its circulating levels are inversely correlated with body mass index (BMI) and insulin resistance, highlighting its potential as a therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and hyperlipidemia. This guide provides a comprehensive overview of the core biology of 12,13-DiHOME, its signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study.

Core Biology of 12,13-DiHOME

Biosynthesis and Metabolism

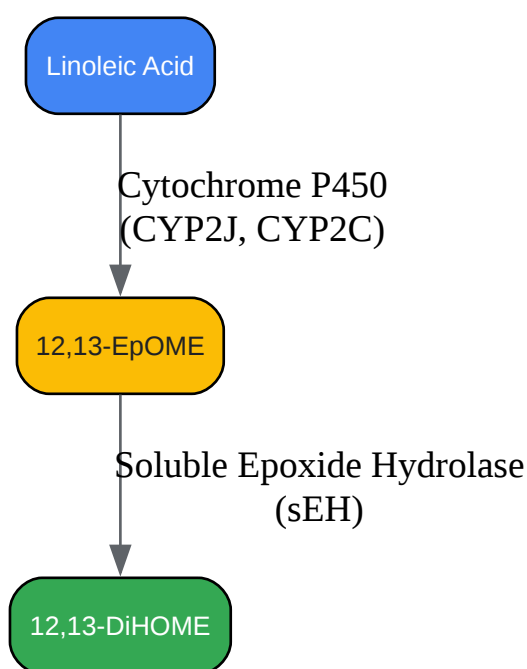
12,13-DiHOME is a diol derivative of the essential fatty acid, linoleic acid. The biosynthesis is a two-step enzymatic process:

- **Epoxidation:** Linoleic acid is first converted to its epoxide intermediate, 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as isoleukotoxin. This reaction is

catalyzed by cytochrome P450 (CYP) enzymes, with CYP2J and CYP2C subfamilies being implicated.[1]

- Hydrolysis: The epoxide 12,13-EpOME is then hydrolyzed to 12,13-DiHOME by the action of soluble epoxide hydrolase (sEH).[1][2] The major sEH isoforms expressed in adipose tissue are encoded by the Ephx1 and Ephx2 genes.[2]

Brown adipose tissue is the primary source of circulating 12,13-DiHOME in response to cold and exercise.[3][4] These stimuli lead to an upregulation of the enzymes involved in its synthesis within BAT.[4][5]



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Figure 1: Biosynthesis pathway of 12,13-DiHOME from linoleic acid.

Physiological Roles and Effects

The primary and most well-characterized function of 12,13-DiHOME is the stimulation of fatty acid uptake in brown adipose tissue and skeletal muscle.[3][6] This action provides fuel for thermogenesis in BAT and for oxidation in muscle. Other reported physiological effects include:

- Enhanced Cold Tolerance: By activating BAT fuel uptake, 12,13-DiHOME administration improves the ability to maintain body temperature during cold challenges.[5]

- Improved Lipid Homeostasis: 12,13-DiHOME has been shown to reduce circulating triglyceride levels.[5]
- Cardioprotective Effects: Studies suggest a role for 12,13-DiHOME in mediating the beneficial effects of BAT on cardiac function.[7]
- Immune Modulation: 12,13-DiHOME can influence macrophage polarization, skewing them towards an inflammatory phenotype.[8][9]

Signaling Pathways of 12,13-DiHOME

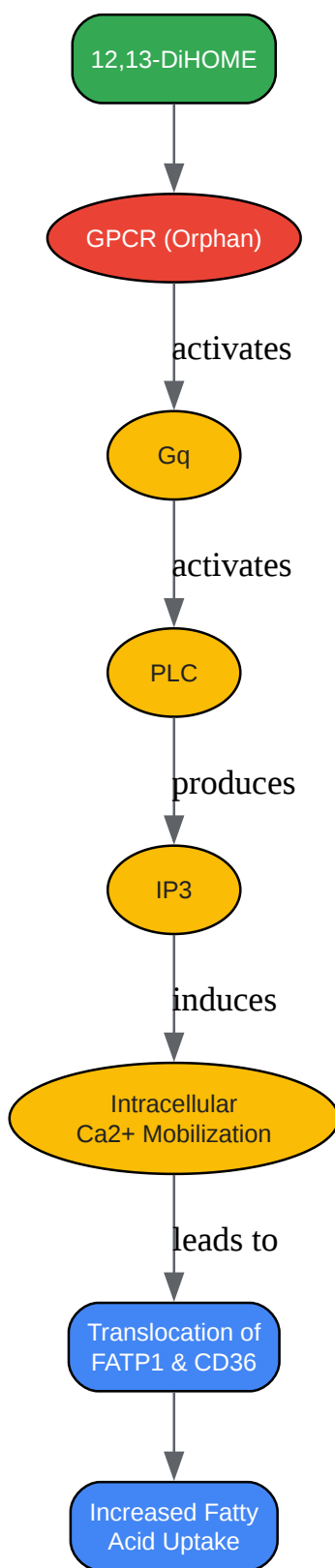
The signaling mechanism of 12,13-DiHOME is an area of active investigation. While a specific cell surface receptor has not yet been definitively identified, evidence points towards the involvement of a G-protein coupled receptor (GPCR).

Translocation of Fatty Acid Transporters

The central mechanism by which 12,13-DiHOME promotes fatty acid uptake is by inducing the translocation of key fatty acid transporters, namely Fatty Acid Transport Protein 1 (FATP1) and CD36, from intracellular stores to the plasma membrane.[6][10] This increased cell surface presence of FATP1 and CD36 enhances the capacity of brown adipocytes and muscle cells to import fatty acids from the circulation.[6]

Intracellular Signaling

Recent studies suggest that the signaling cascade initiated by 12,13-DiHOME involves a Gq-coupled protein receptor, leading to an increase in intracellular calcium mobilization. The inhibition of Gq signaling has been shown to attenuate 12,13-DiHOME-stimulated fatty acid uptake. The identity of the specific GPCR that binds 12,13-DiHOME remains an active area of research, with several orphan GPCRs known to be activated by lipid mediators being potential candidates.



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Figure 2: Proposed signaling pathway of 12,13-DiHOME leading to increased fatty acid uptake.

Quantitative Data on 12,13-DiHOME Effects

The following tables summarize quantitative data from various studies on the effects of 12,13-DiHOME.

Table 1: In Vivo Effects of 12,13-DiHOME in Mice

Parameter	Species	Dose	Duration	Effect	Reference
Cold Tolerance	Mouse	1 µg/kg	Acute	Protected against a decrease in body temperature during cold challenge.	[5]
Serum Triglycerides	Mouse (diet-induced obesity)	10 µg/kg	2 weeks	Decreased circulating triglyceride levels.	[5]
Fatty Acid Uptake in BAT	Mouse	1 µg/kg	Acute	Increased BAT-specific lipid uptake.	[5]
Fatty Acid Uptake in Skeletal Muscle	Mouse	Not specified	Acute	Increased skeletal muscle fatty acid uptake and oxidation.	[1]

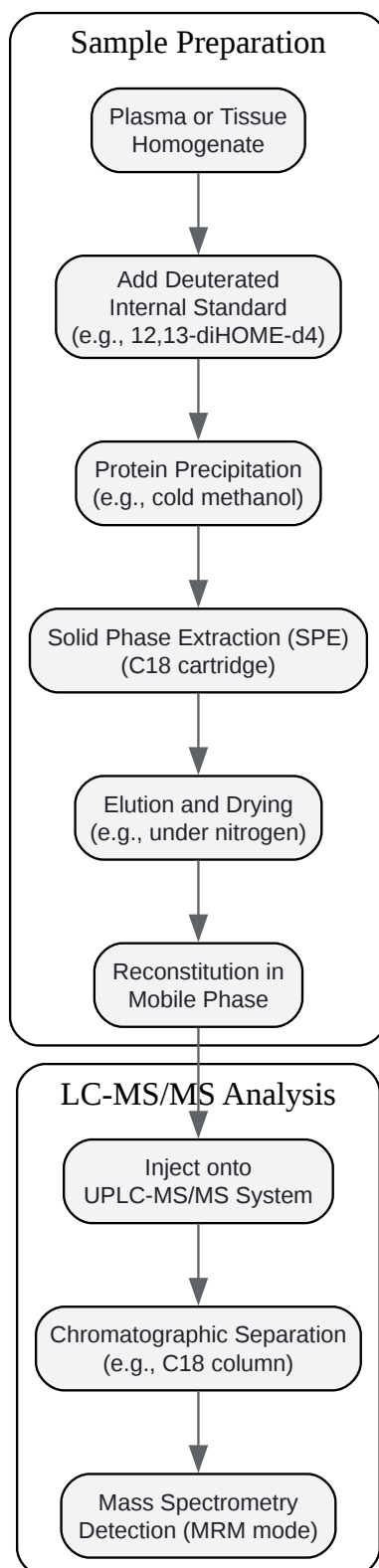
Table 2: In Vitro Effects of 12,13-DiHOME

Cell Type	Concentration	Duration	Effect	Reference
Mature Brown Adipocytes	1 μ M	15 min	Increased fatty acid uptake.	[5]
C2C12 Myotubes	Not specified	Not specified	Increased fatty acid uptake and oxidation.	[1]
THP-1 Macrophages	37.5 μ M and 75 μ M	24 and 48 hours	Skewed macrophages toward an inflammatory IL-1 β highCD206low phenotype.	[8]

Experimental Protocols

Quantification of 12,13-DiHOME by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 12,13-DiHOME from plasma or tissue homogenates.



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Figure 3: General workflow for the quantification of 12,13-DiHOME by LC-MS/MS.

Materials:

- Plasma or tissue homogenate
- Deuterated internal standard (e.g., 12,13-diHOME-d4)
- Methanol (LC-MS grade)
- Water with 0.1% formic acid (LC-MS grade)
- Acetonitrile with 0.1% formic acid (LC-MS grade)
- C18 Solid Phase Extraction (SPE) cartridges
- Nitrogen evaporator
- UPLC-MS/MS system with a C18 column

Procedure:

- Sample Preparation: a. To 100 μ L of plasma or tissue homogenate, add a known amount of deuterated internal standard. b. Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and incubate at -20°C overnight. c. Centrifuge to pellet the precipitated proteins.
- Solid Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the protein precipitation step onto the conditioned cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities. d. Elute 12,13-DiHOME and other lipids with a high percentage of organic solvent (e.g., methanol or methyl formate).
- Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen. b. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis: a. Inject the reconstituted sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). b. Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) for chromatographic separation. c.

Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 12,13-DiHOME and its deuterated internal standard. d. Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 12,13-DiHOME analytical standard.

In Vitro Fatty Acid Uptake Assay

This protocol describes a method to measure the effect of 12,13-DiHOME on fatty acid uptake in cultured adipocytes or muscle cells using a fluorescent fatty acid analog.

Materials:

- Differentiated adipocytes (e.g., from primary brown preadipocytes) or myotubes (e.g., C2C12) cultured in appropriate plates.
- 12,13-DiHOME stock solution (e.g., in ethanol or DMSO).
- Serum-free culture medium.
- Fluorescently labeled fatty acid analog (e.g., BODIPY-C12).
- Bovine serum albumin (BSA), fatty acid-free.
- Phosphate-buffered saline (PBS).
- Fluorescence plate reader or fluorescence microscope.

Procedure:

- Cell Preparation: a. Seed and differentiate cells to maturity in a multi-well plate suitable for fluorescence measurement. b. On the day of the assay, wash the cells twice with warm PBS.
- 12,13-DiHOME Treatment: a. Prepare a working solution of 12,13-DiHOME in serum-free medium containing fatty acid-free BSA. A final concentration of 1 μM is a common starting point.^[5] Include a vehicle control (medium with BSA and the same concentration of the solvent used for the stock solution). b. Incubate the cells with the 12,13-DiHOME or vehicle solution for a specified time (e.g., 15-30 minutes) at 37°C.

- **Fatty Acid Uptake:** a. Prepare the fatty acid uptake solution containing the fluorescent fatty acid analog complexed with BSA in serum-free medium. b. After the pre-incubation with 12,13-DiHOME, remove the treatment solution and add the fatty acid uptake solution to the cells. c. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
- **Measurement:** a. Stop the uptake by removing the fatty acid solution and washing the cells rapidly with ice-cold PBS containing a fatty acid uptake inhibitor (e.g., phloretin) or a high concentration of unlabeled fatty acids. b. Measure the intracellular fluorescence using a fluorescence plate reader or visualize the uptake with a fluorescence microscope. c. Normalize the fluorescence intensity to the protein content of each well.

Assessment of CD36/FATP1 Translocation by Cell Surface Biotinylation

This protocol outlines a method to quantify the amount of CD36 and FATP1 on the cell surface in response to 12,13-DiHOME treatment.

Materials:

- Differentiated adipocytes or myotubes.
- 12,13-DiHOME.
- Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent).
- Quenching buffer (e.g., PBS with 100 mM glycine).
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Streptavidin-agarose beads.
- SDS-PAGE and Western blotting reagents.
- Primary antibodies against CD36 and FATP1.

Procedure:

- Cell Treatment: a. Treat cells with 12,13-DiHOME or vehicle as described in the fatty acid uptake assay protocol.
- Cell Surface Biotinylation: a. After treatment, wash the cells with ice-cold PBS. b. Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice with gentle rocking to label cell surface proteins. c. Quench the reaction by washing the cells with quenching buffer.
- Cell Lysis and Protein Isolation: a. Lyse the cells with lysis buffer and collect the total protein lysate. b. Determine the protein concentration of the lysates.
- Pull-down of Biotinylated Proteins: a. Incubate a portion of the total lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins. b. Wash the beads extensively to remove non-biotinylated proteins.
- Western Blot Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins (cell surface fraction) and a portion of the total cell lysate by SDS-PAGE. c. Transfer the proteins to a membrane and perform Western blotting using primary antibodies against CD36 and FATP1. d. Quantify the band intensities to determine the relative amount of CD36 and FATP1 in the cell surface fraction compared to the total lysate. An increase in the ratio of surface to total protein indicates translocation to the plasma membrane.

Therapeutic Potential and Future Directions

The ability of 12,13-DiHOME to promote fatty acid uptake and utilization in thermogenic fat and muscle makes it a compelling therapeutic target for metabolic disorders. Strategies aimed at increasing endogenous 12,13-DiHOME levels, such as through the modulation of its synthesizing enzymes, or the development of stable mimetics, could offer novel approaches for the treatment of obesity, type 2 diabetes, and hyperlipidemia.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Future research will likely focus on the definitive identification of the 12,13-DiHOME receptor, which will be instrumental in designing targeted therapeutics and further elucidating its signaling pathways. A deeper understanding of the regulation of its biosynthesis and its diverse physiological roles in different tissues will also be crucial for harnessing its full therapeutic potential.

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